molecular formula C11H12N2OS B13824909 N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide

Cat. No.: B13824909
M. Wt: 220.29 g/mol
InChI Key: VWYVPJTYRVPWLY-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C11H12N2OS/c1-7(12-8(2)14)11-13-9-5-3-4-6-10(9)15-11/h3-7H,1-2H3,(H,12,14)

InChI Key

VWYVPJTYRVPWLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide typically follows these key steps:

  • Formation of 2-chloroacetamide derivatives from 2-aminobenzothiazole.
  • Nucleophilic substitution reactions with amines or substituted amines to introduce the ethyl acetamide side chain.
  • Purification and recrystallization to obtain the final compound in high yield and purity.

This approach leverages the reactivity of the 2-aminobenzothiazole nucleus and chloroacetyl chloride to install the chloroacetamide intermediate, which then undergoes substitution with appropriate amines to yield the target compound.

Detailed Synthetic Procedures

Synthesis of 2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide Intermediate
  • Reagents: 2-Aminobenzothiazole, chloroacetyl chloride, potassium carbonate, dimethylformamide (DMF).
  • Procedure: 2-Aminobenzothiazole (1.5 g, 0.01 mol) is dissolved in DMF with potassium carbonate (4.14 g, 0.03 mol). Chloroacetyl chloride (1.03 mL, 0.013 mol) is added slowly at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. After completion, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the 2-chloroacetamide intermediate as a light brown solid with a yield of approximately 91% and melting point 241-242 °C.
Nucleophilic Substitution with Ethylamine Derivatives
  • Reagents: 2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide, ethylamine or substituted ethylamine, potassium carbonate, DMF.
  • Procedure: The chloroacetamide intermediate (1 g, 0.0044 mol) is reacted with ethylamine or substituted ethylamine (1.1 equiv) in DMF in the presence of potassium carbonate (1.52 g, 0.011 mol). The mixture is heated at 70-80 °C for 5-8 hours with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, concentrated under reduced pressure, and recrystallized from ethanol to afford the final this compound as a pale yellow solid with yields ranging from 86-88%.

Alternative Synthetic Routes

Some studies report the use of hydrazine hydrate or substituted hydrazines to react with the chloroacetamide intermediate to form hydrazinylacetamide derivatives, which can then be further functionalized. However, for the specific compound this compound, the direct substitution with ethylamine derivatives remains the most straightforward and commonly employed method.

Reaction Conditions Summary

Step Reagents & Conditions Yield (%) Product State Melting Point (°C)
Formation of 2-chloroacetamide 2-Aminobenzothiazole + chloroacetyl chloride, K2CO3, DMF, 0 °C to RT, 6 h 91 Light brown solid 241-242
Nucleophilic substitution 2-Chloroacetamide + ethylamine, K2CO3, DMF, 70-80 °C, 5-8 h 86-88 Pale yellow solid 265-266 (similar compounds)

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide has been investigated for its potential as a therapeutic agent due to its unique chemical structure. The benzothiazole moiety is known for various biological activities, including:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated activity against lung cancer (A549) and breast cancer (MCF-7) cell lines by targeting key enzymes involved in cancer progression .
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit antimicrobial activity against a range of pathogens. Specific derivatives have shown effectiveness against bacterial strains and fungi .

The compound has been evaluated for various biological activities:

  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can reduce inflammation through modulation of inflammatory pathways .
  • Analgesic Properties : Compounds within this class have been reported to possess pain-relieving effects, making them candidates for further development in pain management therapies .

Material Science

This compound is also being explored for applications in material science:

  • Advanced Materials Development : The unique properties of this compound facilitate its use in creating specialized materials with enhanced characteristics, such as improved thermal stability and mechanical strength.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of A549 and MCF-7 cell lines
AntimicrobialActivity against specific bacterial strains
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in animal models

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antifungal and antiprotozoal activities.

    6-Chlorobenzothiazole: Studied for its anticancer properties.

    Benzothiazole-2-thiol: Investigated for its antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific acetamide functional group, which imparts distinct chemical

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Overview of this compound

The compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. Its molecular formula is C11H13N3OC_{11}H_{13}N_{3}O, and it has been studied for various biological effects, including antimicrobial, antifungal, and anticancer activities.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cell proliferation and inflammatory responses. For instance, it has shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain .
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Anticancer Activity

Research indicates that this compound may have anticancer properties. It has been shown to inhibit the activity of key enzymes involved in cancer cell signaling pathways, such as PI3K and mTOR. In vitro studies demonstrated its effectiveness against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells .

Case Study: Anticancer Efficacy

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • Mechanism : Inhibition of PI3K pathway
  • Results : Significant reduction in cell viability at concentrations above 100 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains and fungi.

Microorganism Activity Concentration Tested
Staphylococcus aureusInhibitory50 µg/ml
Escherichia coliInhibitory100 µg/ml
Candida albicansModerate75 µg/ml

This table summarizes the antimicrobial efficacy observed in various studies .

Synthesis and Structural Variants

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of Benzothiazole Core : Utilizing starting materials like thiourea and haloalkanes.
  • Acetamide Formation : Reacting the benzothiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

This synthetic pathway allows for the modification of the benzothiazole core to enhance biological activity or selectivity against specific targets .

Future Directions

The ongoing research on this compound highlights its potential as a lead compound for drug development. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency.
  • Mechanistic Studies : To elucidate detailed pathways affected by this compound in various biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole-2-ethylamine intermediate with acetyl chloride or acetic anhydride under reflux in chloroform or dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. For intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity at each step. Ethanol or methanol is often used for recrystallization to improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1680 cm⁻¹, benzothiazole C-S vibrations at ~650 cm⁻¹).
  • NMR : ¹H NMR resolves the ethyl linker (δ ~4.2–4.5 ppm for CH₂ adjacent to benzothiazole) and acetamide protons (δ ~2.0–2.2 ppm for CH₃). ¹³C NMR confirms carbonyl (δ ~170 ppm) and benzothiazole carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₂OS requires m/z 219.06) .

Q. What solvent systems are suitable for crystallization, and how does molecular packing influence stability?

  • Methodological Answer : Ethanol-water mixtures (80% ethanol) are effective for slow evaporation, yielding single crystals. X-ray diffraction reveals intermolecular N–H⋯N hydrogen bonds and π-π stacking between benzothiazole rings, stabilizing the lattice. Triclinic or monoclinic systems are common, with space groups like P1 or C2/c .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with enzymes like β-lactamases or kinases. The benzothiazole moiety often engages in hydrophobic interactions, while the acetamide group forms hydrogen bonds. MD simulations (GROMACS) assess stability over 100 ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., disordered atoms or twinning)?

  • Methodological Answer : Use SHELXTL or OLEX2 for refinement. For disordered ethyl or benzothiazole groups, apply PART instructions with occupancy refinement. Twinned data (e.g., P1 with two domains) requires HKLF5 format in SHELXL. Hydrogen bonding networks (e.g., N–H⋯S or C–H⋯O) are critical for validating anisotropic displacement parameters .

Q. How do structural modifications (e.g., halogen substitution) enhance bioactivity?

  • Methodological Answer : Introduce halogens (Cl, F) at the benzothiazole 6-position to improve lipophilicity and target binding. Compare IC₅₀ values against parent compound in antimicrobial assays (MIC) or cancer cell lines (MTT assay). For example, 6-fluoro derivatives show enhanced penetration via LogP optimization (~2.5–3.0). SAR studies require parallel synthesis and HPLC purity validation (>95%) .

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